4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide -

4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide

Catalog Number: EVT-4195779
CAS Number:
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one Derivatives

Compound Description: These are a novel series of HIV-integrase inhibitors. They exhibit low nanomolar IC50 values in an HIV-integrase strand transfer assay, with both carboxylic ester and carboxamide groups at C-3. Notably, several carboxamide analogs demonstrated potent antiviral activity in cellular assays. [] The presence of a 7-benzyl substituent was found to be crucial for potent enzyme inhibition. [] Additionally, an N-(2-methoxyethyl)carboxamide moiety at C-3 significantly reduced plasma protein binding effects in vitro. []

Relevance: This class of compounds shares the key structural element of a biphenyl system with a carboxamide substituent, similar to the target compound "4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide". Furthermore, the focus on optimizing the N-substituent of the carboxamide for improved pharmacological properties (reduced plasma protein binding in this case) is relevant to understanding the potential role of the 2-methoxyethyl and tetrahydrofuran-2-ylmethyl substituents in the target compound. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a selective and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor. [, ] It has demonstrated efficacy in attenuating cognitive impairments in rat models of schizophrenia. [] TAK-915 significantly increases cGMP levels in various brain regions, including the frontal cortex, hippocampus, and striatum. [] Furthermore, it upregulates the phosphorylation of the α-amino-3-hydroxy-5-methylisoxazole-4-proprionic acid receptor subunit GluR1 in the rat hippocampus. []

Relevance: While structurally distinct from the target compound, TAK-915 highlights the therapeutic potential of compounds incorporating a carboxamide moiety linked to an aromatic system in addressing cognitive impairments. This underscores the importance of exploring the biological activity of the target compound "4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide", given its similar structural features. [, ]

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a novel, orally active, pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor, structurally distinct from TAK-915. [] It robustly increases cGMP levels in the rat brain following oral administration and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

Relevance: Similar to TAK-915, compound 20 emphasizes the potential of carboxamide-containing compounds as PDE2A inhibitors, even when the core scaffold differs significantly from the target compound "4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide". This suggests exploring the target compound's interaction with PDE2A as a potential mechanism of action. []

(3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl)-cyclohexylcarbamate (URB597)

Compound Description: URB597 is a brain-permeant fatty acid amide hydrolase (FAAH) inhibitor. [] It has demonstrated efficacy in suppressing paclitaxel-induced allodynia via cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) mechanisms. []

Relevance: This compound shares the core biphenyl structural motif with a carboxamide group with the target compound "4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide". While URB597 targets FAAH, the structural similarities warrant further investigation of the target compound's potential interactions with the endocannabinoid system, particularly given the diverse pharmacological activities associated with CB1 and CB2 receptor modulation. []

N-Cyclohexyl-carbamic Acid, 3′-(Aminocarbonyl)-6-hydroxy[1,1′-biphenyl]-3-yl Ester (URB937)

Compound Description: URB937 is a brain-impermeant FAAH inhibitor that suppresses paclitaxel-induced allodynia via a CB1 receptor-dependent mechanism. []

Relevance: Like URB597, URB937 also features the biphenyl system with a carboxamide group, highlighting its presence in compounds with varying brain penetrability. This suggests that the target compound "4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide" could potentially interact with the endocannabinoid system regardless of its ability to cross the blood-brain barrier. []

(3R)-7-Hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a long-acting kappa opioid receptor antagonist. [] It exhibits a prolonged duration of action and activates c-Jun N-terminal kinase (JNK1). []

Relevance: While the overall scaffold differs, JDTic shares the presence of a carboxamide moiety with the target compound "4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide". This emphasizes the versatility of the carboxamide group in interacting with diverse pharmacological targets, prompting further investigation into the potential biological activities of the target compound beyond the endocannabinoid system. []

Properties

Product Name

4'-hydroxy-N-(2-methoxyethyl)-N-(tetrahydrofuran-2-ylmethyl)biphenyl-3-carboxamide

IUPAC Name

3-(4-hydroxyphenyl)-N-(2-methoxyethyl)-N-(oxolan-2-ylmethyl)benzamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-25-13-11-22(15-20-6-3-12-26-20)21(24)18-5-2-4-17(14-18)16-7-9-19(23)10-8-16/h2,4-5,7-10,14,20,23H,3,6,11-13,15H2,1H3

InChI Key

HLNRUPOCFGGMDA-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1CCCO1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.